Cyclopropane, (1-bromoethyl)-
Description
General Overview of Small Ring Systems in Organic Synthesis
Small ring systems, particularly three- and four-membered carbocycles, are fundamental structural motifs in organic chemistry that have garnered significant attention from both theoretical and synthetic perspectives. nih.govacs.org Their inherent ring strain, a consequence of distorted bond angles and eclipsing interactions, imparts unique chemical reactivity not observed in their acyclic or larger-ring counterparts. colab.wspharmaguideline.com This strain energy can be harnessed as a driving force for a variety of chemical transformations, making small rings valuable intermediates in the construction of more complex molecular architectures. colab.wswhiterose.ac.uk The synthesis of these strained systems has traditionally relied on methods that proceed through high-energy intermediates like carbenes or carbenoids. acs.orglibretexts.org Despite the challenges in their synthesis, the utility of small rings in organic synthesis is vast, with applications ranging from the construction of natural products to the development of new pharmaceuticals. nih.govwhiterose.ac.ukacs.org
Specific Significance of Cyclopropane (B1198618) Derivatives in Chemical Transformations
Cyclopropane derivatives, in particular, are versatile building blocks in organic synthesis due to the unique properties of the three-membered ring. nih.govcolab.wsacs.orgpsu.edu The high p-character of the C-C bonds in cyclopropane allows it to behave similarly to an olefin in its ability to stabilize adjacent charges and react with electrophiles. stackexchange.com This reactivity has been exploited in a wide array of chemical transformations, including ring-opening reactions, ring expansions, and cycloadditions. colab.wswhiterose.ac.ukbeilstein-journals.org The strain energy of the cyclopropane ring, estimated to be about 27.5 kcal/mol, is a key factor driving these transformations. colab.ws By introducing activating substituents, such as donor and acceptor groups, the reactivity of the cyclopropane ring can be further modulated, leading to a rich and diverse chemistry. colab.ws The development of stereoselective methods for the synthesis of cyclopropane derivatives has further expanded their utility in asymmetric synthesis. psu.edu
The Unique Reactivity Profile of Halogenated Cyclopropanes, with Focus on Brominated Variants
Halogenated cyclopropanes, and specifically brominated variants like (1-bromoethyl)cyclopropane, exhibit a unique reactivity profile that makes them valuable intermediates in organic synthesis. acs.org The presence of a bromine atom on the cyclopropane ring introduces a new dimension to its reactivity. While cyclopropane itself can undergo ring-opening addition reactions with halogens like bromine, the presence of a bromo substituent can influence the course of these reactions. pharmaguideline.comlibretexts.org
Brominated cyclopropanes can participate in both substitution and ring-opening reactions, depending on the reaction conditions. libretexts.orgacs.org For instance, under UV light, cyclopropane can undergo substitution reactions with bromine, similar to alkanes. libretexts.org However, in the absence of light, addition reactions that lead to ring opening are favored. pharmaguideline.comlibretexts.org The introduction of a bromine atom can also facilitate reactions such as homohalocyclization, where the cyclopropane undergoes a 1,3-addition reaction with an electrophilic halogen source. acs.org The reactivity of brominated cyclopropanes is often influenced by the stability of the intermediates formed, which can include carbocations or cyclic bromonium ions. acs.org This unique reactivity makes brominated cyclopropanes valuable precursors for the synthesis of a variety of functionalized molecules.
Chemical and Physical Properties
The compound (1-bromoethyl)cyclopropane is a halogenated derivative of cyclopropane. Its chemical and physical properties are summarized in the table below.
Synthesis and Formation
The synthesis of (1-bromoethyl)cyclopropane and related brominated cyclopropanes can be achieved through various methods in the laboratory. A common approach involves the bromination of the corresponding alcohol, cyclopropylmethanol (B32771), or its derivatives. google.comgoogle.com
One documented method involves the reaction of cyclopropylmethanol with a brominating agent. google.com For instance, a process for producing (bromomethyl)cyclopropane (B137280) involves reacting cyclopropylmethanol with a triarylphosphite and a bromine compound in a polar aprotic solvent. google.com Another approach utilizes triphenylphosphine (B44618) and bromine in dimethylformamide (DMF) to convert cyclopropylmethanol to (bromomethyl)cyclopropane. google.com The reaction of cyclopropyl (B3062369) carbinol with N-bromosuccinimide and triphenyl phosphite (B83602) has also been reported for the synthesis of (bromomethyl)cyclobutane, although its suitability for the cyclopropane analog is questioned due to the required reaction temperature. google.com
Furthermore, chromium-catalyzed cyclopropanation of alkenes with bromoform (B151600) represents another synthetic route to bromocyclopropanes. rsc.org This method utilizes an organosilicon reductant to generate a (bromomethylidene)chromium(III) species that reacts with alkenes to form the desired bromocyclopropane (B120050). rsc.org
Reactions and Mechanisms
Halogenated cyclopropanes, including (1-bromoethyl)cyclopropane, undergo a variety of characteristic reactions, primarily driven by the high ring strain of the cyclopropane ring and the presence of the halogen substituent. colab.wsacs.org
Ring-Opening Reactions: A fundamental reaction of cyclopropanes is ring opening, which is often facilitated by electrophiles. In the presence of bromine, cyclopropane can undergo a ring-opening addition reaction to yield 1,3-dibromopropane. stackexchange.comlibretexts.org This process is believed to proceed through an attack on the high p-character bonds of the cyclopropane ring. stackexchange.com The reaction with hydrogen bromide also leads to ring-opened products. acs.org
Substitution Reactions: Under certain conditions, such as in the presence of UV light, cyclopropanes can undergo free-radical substitution reactions with halogens, similar to alkanes, without ring opening. libretexts.org
Homohalocyclization: A notable reaction of certain cyclopropane derivatives is homohalocyclization. acs.org This is an intramolecular cyclization induced by an electrophilic halogen source, leading to the formation of a new ring system. For example, phenyl-substituted cyclopropanes can be converted to 5-exo cyclization products upon treatment with elemental bromine. acs.org The mechanism of these reactions can involve either a cyclic bromonium ion intermediate or a carbocation. acs.org
Oxidative Radical Ring-Opening/Cyclization: Cyclopropane derivatives can also undergo oxidative radical ring-opening followed by cyclization. beilstein-journals.org This process typically involves the generation of a radical species that adds to a double bond within the cyclopropane-containing molecule, leading to ring opening and subsequent intramolecular cyclization to form more complex cyclic structures. beilstein-journals.org
Applications in Organic Synthesis
The unique reactivity of (1-bromoethyl)cyclopropane and other halogenated cyclopropanes makes them valuable building blocks and intermediates in organic synthesis. nih.govacs.org
Building Blocks for Complex Molecules: Due to their strained ring system and the presence of a reactive halogen, these compounds serve as versatile starting materials for the synthesis of more intricate molecular architectures. nih.govwhiterose.ac.uk The cyclopropane unit can be retained in the final product or can be strategically opened to introduce specific functionalities and stereochemistry.
Intermediates in Multi-Step Syntheses: Halogenated cyclopropanes are often employed as key intermediates in multi-step synthetic sequences. google.comgoogle.comontosight.ai The bromo group can be readily displaced by nucleophiles or participate in coupling reactions, allowing for the introduction of various substituents. The cyclopropane ring can also be manipulated at a later stage of the synthesis to construct larger ring systems or to introduce specific conformational constraints. For instance, the high reactivity of the strained cyclopropyl ring makes these compounds useful precursors in the synthesis of active pharmaceutical ingredients. google.comgoogle.com
Table of Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromoethylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-4(6)5-2-3-5/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBMBHKDBAIMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450748 | |
| Record name | Cyclopropane, (1-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80204-20-2 | |
| Record name | Cyclopropane, (1-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cyclopropane, 1 Bromoethyl and Congeneric Bromocyclopropanes
Direct Bromination Strategies and Scope
Direct bromination of substituted cyclopropanes, such as ethylcyclopropane (B72622), presents a seemingly straightforward route to "(1-bromoethyl)cyclopropane". However, this approach is often complicated by a lack of selectivity and the potential for ring-opening reactions.
Free-radical bromination, typically initiated by UV light or a radical initiator, can lead to the substitution of a hydrogen atom with bromine. byjus.commasterorganicchemistry.com In the case of ethylcyclopropane, bromination can occur at various positions on the ethyl side chain as well as on the cyclopropane (B1198618) ring itself. The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. byjus.com The selectivity of the bromination is influenced by the relative stability of the resulting free radicals, with tertiary radicals being more stable than secondary, which are in turn more stable than primary radicals. libretexts.org For ethylcyclopropane, this would favor bromination at the carbon adjacent to the ring.
A common reagent for this type of reaction is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine, minimizing side reactions like the addition of bromine across the cyclopropane ring, which can lead to ring-opened products. wikipedia.orgmasterorganicchemistry.comchadsprep.com The Wohl-Ziegler reaction, which employs NBS in the presence of a radical initiator, is a classic method for allylic and benzylic brominations and can be adapted for the bromination of activated C-H bonds adjacent to a cyclopropyl (B3062369) group. wikipedia.orgmasterorganicchemistry.com However, the reaction of ethylcyclopropane with bromine can also yield significant amounts of ring-opened products like 2,3-dibromopentanes, highlighting the challenges of this direct approach. metu.edu.tr
| Reagent | Conditions | Key Features |
| **Bromine (Br₂) ** | UV light or heat | Prone to side reactions and ring-opening. metu.edu.tr |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl₄, reflux | Provides a low concentration of Br₂, improving selectivity and reducing side reactions. wikipedia.orgmasterorganicchemistry.com |
Carbene and Carbenoid Addition Reactions for Cyclopropane Ring Formation
A more controlled and widely applicable approach to synthesizing brominated cyclopropanes involves the construction of the cyclopropane ring itself through the addition of a carbene or carbenoid to an appropriately substituted alkene.
Stereoselective Carbene Insertion Reactions (e.g., Simmons-Smith-Type Reactions)
The Simmons-Smith reaction is a powerful and stereospecific method for cyclopropanation that utilizes a carbenoid, typically an organozinc compound formed from diiodomethane (B129776) and a zinc-copper couple. fiveable.mewikipedia.orgmasterorganicchemistry.com This reaction is known for its ability to convert alkenes to cyclopropanes while preserving the stereochemistry of the starting alkene. wikipedia.orgmasterorganicchemistry.com For the synthesis of brominated cyclopropanes, a key modification involves the use of bromo-substituted alkenes. Many vinyl halides, despite the electron-withdrawing nature of the halogen, are readily cyclopropanated using this method to yield bromo-substituted cyclopropanes. wikipedia.org
The reaction is generally subject to steric effects, with the cyclopropanation typically occurring on the less hindered face of the double bond. wikipedia.org However, the presence of a nearby hydroxyl group can direct the cyclopropanation to occur cis to the hydroxyl group due to coordination with the zinc reagent. wikipedia.orgorganic-chemistry.org Asymmetric versions of the Simmons-Smith reaction have also been developed, employing chiral ligands to achieve high enantioselectivity, which is particularly valuable in the synthesis of chiral bromocyclopropanes. wikipedia.orgmdpi.com
Modifications to the original Simmons-Smith protocol, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn), can enhance the reactivity of the system. wikipedia.orgmdpi.com
| Reaction | Reagents | Key Features |
| Simmons-Smith | Diiodomethane (CH₂I₂), Zinc-Copper Couple | Stereospecific addition to alkenes, including vinyl halides. wikipedia.orgmasterorganicchemistry.com |
| Furukawa Modification | Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂) | Increased reactivity. wikipedia.orgmdpi.com |
| Asymmetric Simmons-Smith | Diethylzinc, Diiodomethane, Chiral Ligand | Enantioselective synthesis of chiral cyclopropanes. wikipedia.orgmdpi.com |
Dihalocarbene Generation and Cyclopropanation (e.g., Makosza Cyclopropanation)
The addition of dihalocarbenes to alkenes is a well-established method for preparing gem-dihalocyclopropanes. masterorganicchemistry.comnih.gov Dibromocarbene (:CBr₂) can be generated from bromoform (B151600) (CHBr₃) and a strong base, such as potassium tert-butoxide. masterorganicchemistry.com The highly reactive dibromocarbene then adds to an alkene in a concerted, stereospecific manner to form a 1,1-dibromocyclopropane. masterorganicchemistry.comlibretexts.org
A significant advancement in this area is the Makosza reaction, which utilizes a two-phase system with a phase-transfer catalyst. nih.gov This method typically involves an alkene and bromoform in a non-polar solvent, with a concentrated aqueous solution of sodium hydroxide (B78521) as the base and a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA). nih.gov The Makosza reaction is often more convenient and less sensitive to water than traditional methods for generating dihalocarbenes. nih.gov This approach has been successfully applied to the dibromocyclopropanation of various unsaturated alcohols. nih.govnih.gov The nucleophilicity of the alkene plays a role, with electron-rich, trisubstituted double bonds generally giving better yields than di- or monosubstituted ones. nih.gov
| Method | Reagents | Key Features |
| Doering-Hoffman Reaction | Bromoform (CHBr₃), Potassium tert-butoxide | Generation of dibromocarbene for addition to alkenes. nih.gov |
| Makosza Reaction | Bromoform (CHBr₃), 50% aq. NaOH, Phase-Transfer Catalyst | Two-phase system, convenient for gem-dibromocyclopropane synthesis. nih.gov |
Utilization of Other Carbene Precursors
Beyond the classic methods, other precursors can be used to generate carbenes for cyclopropanation. Diazomethane (B1218177), for instance, can be a source of the simplest carbene, methylene (B1212753) (:CH₂), upon photolysis or thermolysis, which then adds to alkenes. masterorganicchemistry.com However, diazomethane is highly toxic and explosive, which has led to the development of safer alternatives. masterorganicchemistry.com
Other organometallic reagents can also serve as carbene or carbenoid sources. For example, chromium-catalyzed cyclopropanation of alkenes with bromoform has been reported. rsc.org This catalytic approach avoids the use of explosive diazo compounds and can be applied to various olefinic substrates. rsc.org
Transition Metal-Catalyzed Cyclopropanation Approaches
Transition metal catalysis offers powerful and often highly selective methods for constructing cyclopropane rings.
Palladium-Catalyzed Cyclizations (e.g., Pd(II/IV)-Mediated Oxidative Pathways)
Palladium catalysis has emerged as a versatile tool in organic synthesis, including the formation of cyclopropanes. One strategy involves the palladium(II)-catalyzed oxidative cyclization of appropriate precursors. diva-portal.orgnih.gov These reactions often proceed through a catalytic cycle that may involve a Pd(II)/Pd(IV) redox couple. mdpi.com
In a typical scenario, a Pd(II) catalyst activates a substrate, leading to an intermediate that undergoes cyclization. An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed at the end of the catalytic cycle. diva-portal.org Common oxidants include quinones, molecular oxygen, and hypervalent iodine reagents. diva-portal.orgmdpi.comorganic-chemistry.org
For the synthesis of brominated cyclopropanes, this could involve the cyclization of a bromo-substituted precursor. For instance, palladium-catalyzed cyclopropanation of 1,1-diborylalkenes with (trimethylsilyl)diazomethane has been shown to produce stereoselective B,B,Si-cyclopropanes, avoiding the use of brominated cyclopropanes directly but showcasing the power of palladium in controlling stereochemistry during cyclopropane formation. nih.gov While direct palladium-catalyzed synthesis of "(1-bromoethyl)cyclopropane" via an oxidative cyclization is not extensively documented in the initial search, the principles of palladium-catalyzed C-H activation and oxidative coupling provide a conceptual framework for such a transformation. mdpi.com
| Catalyst System | Oxidant | Key Features |
| Pd(OAc)₂ | Benzoquinone (BQ) | Oxidative arylative/borylative carbocyclization of enallenes. diva-portal.org |
| PdCl₂(MeCN)₂ / Yb(OTf)₃ | Molecular Oxygen (O₂) | Aerobic oxidative cyclization to form heterocycles. organic-chemistry.org |
| Pd(II) catalyst | PhI(OAc)₂ | C-H activation followed by oxidation to a Pd(IV) intermediate and reductive elimination. mdpi.com |
Rhodium-Catalyzed Cyclopropanation with Ylide Intermediates
The synthesis of cyclopropanes through rhodium-catalyzed reactions is a cornerstone of modern organic chemistry. nih.gov These reactions often involve the decomposition of diazo compounds to form a rhodium-carbene intermediate, which then reacts with an alkene. nih.gove-bookshelf.de An alternative and safer approach to generate these reactive carbene species involves the use of iodonium (B1229267) ylides. sciopen.comresearchgate.net
In this context, rhodium(II) carboxylate catalysts are effective in the cyclopropanation of olefins with active methylene compounds, like dimethyl malonate, in the presence of an oxidant such as iodosylbenzene. researchgate.net This process proceeds through an in situ generated phenyliodonium (B1259483) ylide. researchgate.net The choice of chiral ligands on the rhodium catalyst can induce high enantioselectivity, making this a powerful tool for asymmetric synthesis. nih.govresearchgate.net For instance, the use of chiral dirhodium catalysts has led to high enantiomeric excess in the cyclopropanation of various olefins. nih.govnih.gov
While the direct synthesis of "(1-bromoethyl)cyclopropane" using this specific ylide-based rhodium methodology is not extensively documented in the provided results, the principles can be extended. The general applicability of rhodium-catalyzed cyclopropanation to a wide range of olefins and the successful use of functionalized diazo compounds, including aryldiazoacetates and vinyldiazoacetates, suggest its potential for constructing brominated cyclopropanes. nih.govd-nb.inforsc.org The key would be the design and synthesis of a suitable bromo-substituted ylide precursor or diazo compound.
Emerging Metal-Catalyzed Methods for Bromocyclopropane (B120050) Synthesis
Recent advancements in organometallic chemistry have led to the development of novel catalytic systems for the synthesis of bromocyclopropanes, avoiding the use of potentially hazardous diazo compounds. rsc.org One notable method involves a chromium-catalyzed cyclopropanation of alkenes with bromoform. rsc.orgrsc.orgresearchgate.net This reaction is facilitated by an organosilicon-based reductant, which is crucial for the generation of the active chromium carbene species. rsc.orgrsc.orgresearchgate.netacs.org This catalytic system has been successfully applied to a variety of olefinic substrates, including those with allyl ether, allyl ester, and terminal alkene functionalities, affording bromocyclopropanes in moderate to high yields with good trans selectivity. rsc.orgrsc.org
Another emerging strategy is the copper-catalyzed enantioconvergent radical cross-coupling of racemic cyclopropyl halides with terminal alkynes. dicp.ac.cn This method utilizes a redox-state-tuned copper catalyst with chiral N,N,N-ligands to achieve high enantioselectivity in the formation of functionalized cyclopropanes. dicp.ac.cn Although demonstrated for alkynyl cyclopropanes, this radical-based approach holds promise for the synthesis of other substituted cyclopropanes, including those with bromoalkyl groups.
Furthermore, cobalt and nickel complexes have been shown to catalyze Simmons-Smith type reactions using less reactive dihalomethanes like dichloromethane (B109758) and dibromomethane, in the presence of a zinc reductant. rsc.org These base-metal-catalyzed processes represent a more environmentally responsible approach to cyclopropane synthesis. researchgate.net
| Catalyst System | Substrates | Product Type | Key Features |
| CrCl₃ / TMEDA / Organosilicon Reductant | Alkenes, Bromoform | Bromocyclopropanes | Avoids diazo compounds, good trans selectivity. rsc.orgrsc.org |
| Copper / Chiral N,N,N-Ligands | Racemic Cyclopropyl Halides, Terminal Alkynes | Enantioenriched Alkynyl Cyclopropanes | Enantioconvergent, radical cross-coupling. dicp.ac.cn |
| Cobalt/Nickel Complexes / Zinc | Alkenes, Dihalomethanes | Cyclopropanes | Simmons-Smith type, uses less reactive reagents. rsc.org |
Radical-Mediated Cyclization Pathways to Brominated Cyclopropanes
Radical reactions offer a powerful and versatile approach to the construction of cyclopropane rings, particularly for accessing brominated derivatives. nih.gov These methods often involve the generation of a carbon-centered radical which can then undergo an intramolecular cyclization. rsc.orgresearchgate.net
One strategy involves the visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. rsc.orgrsc.org This reaction proceeds via a halogen atom transfer (XAT) process, initiated by a photocatalyst, to generate a radical that subsequently cyclizes. rsc.orgresearchgate.netrsc.org This method has proven effective for synthesizing polycyclic structures containing a cyclopropane ring. rsc.orgrsc.org
Another approach is the bromine radical-mediated ring-opening of alkylidenecyclopropanes followed by cyclization. nih.gov For instance, the reaction of alkylidenecyclopropanes with allylic bromides can lead to the formation of 2-bromo-1,6-dienes through a radical ring-opening and SH2' reaction sequence. nih.gov Furthermore, a radical chain addition of allyl bromides to alkenylcyclopropanes under photoirradiation can result in a [3+2] annulation to produce 2-bromomethyl-substituted alkenylcyclopentanes. iaea.org
The photolysis of bromoarylcyclopropanes in the presence of a tertiary amine can also lead to debrominated cyclopropanes, proceeding through a single-electron transfer mechanism to form a radical intermediate. oup.com Studies on the UV photodissociation of bromocyclopropane have provided evidence for both ring-retaining cyclopropyl radical formation and a minor pathway involving concerted C-Br bond cleavage and ring-opening to form an allyl radical. aip.orgnih.gov
These radical-based methods are advantageous due to their mild reaction conditions and high functional group tolerance. nih.govresearchgate.net
Photochemical and Electrocatalytic Strategies for Cyclopropane Ring Construction
In recent years, photochemical and electrocatalytic methods have emerged as powerful and sustainable strategies for the synthesis of cyclopropanes. acs.orgrsc.org These techniques often proceed under mild conditions and can provide access to highly functionalized cyclopropane derivatives. sciopen.comxmu.edu.cnacs.org
Photochemical Approaches:
Photocatalysis has been successfully employed to generate cyclopropanes from unactivated alkenes and activated methylene derivatives, such as 1,3-dicarbonyl compounds. acs.org This method utilizes a photocatalyst and blue light to initiate a series of single-electron transfer steps, avoiding the need for hazardous reagents like diazo compounds. acs.org The reaction is notable for being non-air-sensitive and even utilizes oxygen as an intermediate oxidant. acs.org
Furthermore, the direct irradiation of a mixture of iodonium ylides and aromatic alkenes with blue LEDs can efficiently produce cyclopropanes. rsc.org Photochemical methods have also been developed for the preparation of halogenated cyclopropanes. cdnsciencepub.com A two-step continuous flow photochemical synthesis has been reported for 1,1-cyclopropane aminoketones, highlighting the potential for scalable production. vapourtec.com
Electrocatalytic Strategies:
Electrocatalysis offers an alternative, oxidant-free method for cyclopropane synthesis. sciopen.comxmu.edu.cn An electrocatalytic approach for the intermolecular dehydrogenative annulation of active methylene compounds and arylalkenes has been developed. sciopen.comxmu.edu.cn This process uses an electric current to drive the reaction, providing access to a variety of functionalized cyclopropanes from readily available starting materials. sciopen.comxmu.edu.cn The mechanism is thought to involve a radical-polar crossover process. acs.org
While these methods provide general strategies for cyclopropane ring formation, their specific application to the synthesis of "(1-bromoethyl)cyclopropane" would require the selection of appropriate brominated starting materials.
| Method | Key Features | Starting Materials |
| Photocatalysis | Mild conditions, avoids hazardous reagents, uses light as an energy source. acs.org | Alkenes, activated methylene compounds, iodonium ylides. acs.orgrsc.org |
| Electrocatalysis | Oxidant-free, uses electricity to drive the reaction. sciopen.comxmu.edu.cn | Active methylene compounds, arylalkenes. sciopen.comxmu.edu.cn |
Ring-Closure Reactions from Acyclic Precursors
Synthesis from α-Bromocarbonyl Compounds and β-Dicarbonyl Reactants
The reaction of α-halocarbonyl compounds with nucleophiles is a well-established method for the synthesis of cyclopropanes. researchgate.net This approach, often a type of Michael-initiated ring closure (MIRC), leverages the ambiphilic nature of α-halocarbonyls, which can act as both electrophiles and nucleophiles. rsc.org
In a typical synthesis, a carbanion generated from a β-dicarbonyl compound or a similar active methylene compound attacks an electrophilic alkene. However, for the synthesis of cyclopropanes from α-bromocarbonyl compounds, the α-bromocarbonyl itself can serve as the electrophile in an intramolecular cyclization step. rsc.org The general strategy involves the reaction of an enolate, generated from a β-dicarbonyl compound, with an α,β-unsaturated system that also contains a bromine atom. The initial Michael addition is followed by an intramolecular nucleophilic substitution to close the three-membered ring.
While the specific synthesis of "(1-bromoethyl)cyclopropane" from an α-bromocarbonyl and a β-dicarbonyl reactant is not explicitly detailed in the provided search results, the general principle is applicable. For example, the reaction of an appropriate enolate with a substrate like 3-bromo-1-butene (B1616935) could potentially lead to the desired product, although this would not strictly involve a β-dicarbonyl reactant in the traditional sense.
A more relevant approach within this category is the reaction of α-halocarbonyl compounds with conjugated aldehydes (enals), catalyzed by organocatalysts like prolinol derivatives. rsc.org The reaction proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic α-halocarbonyl compound. Subsequent intramolecular cyclization affords the cyclopropane product. rsc.org This methodology has been used to synthesize polysubstituted cyclopropanecarbonitriles with high diastereoselectivity. acs.org
Cyclopropanation via Michael Initiated Ring Closure Processes (e.g., from Baylis-Hillman Adducts)
The Michael Initiated Ring Closure (MIRC) reaction is a versatile and powerful strategy for the synthesis of cyclopropanes, particularly for creating highly substituted and stereochemically complex rings. rsc.org This method involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization that forms the cyclopropane ring. nih.gov
A prominent application of this strategy involves the use of Baylis-Hillman adducts as precursors. bangor.ac.uk The Baylis-Hillman reaction itself provides α-methylene-β-hydroxy carbonyl compounds, which can be further functionalized. For the purpose of cyclopropanation, the hydroxyl group can be converted into a leaving group, such as a halide. The resulting allylic halide can then serve as a Michael acceptor.
The general MIRC process for synthesizing cyclopropanes can be outlined as follows:
Michael Addition: A nucleophile, often a carbanion derived from an active methylene compound, adds to the β-position of an α,β-unsaturated system (the Michael acceptor).
Intramolecular Cyclization: The resulting enolate then undergoes an intramolecular nucleophilic attack on a carbon bearing a leaving group, typically in the γ-position relative to the carbonyl, to close the three-membered ring.
This methodology has been successfully employed for the synthesis of dinitrile-substituted cyclopropanes from 2-arylacetonitriles and α-bromoacrylonitriles under mild, base-promoted conditions. nih.gov The reaction proceeds with good functional group tolerance and yields. nih.gov While the direct synthesis of "(1-bromoethyl)cyclopropane" from a Baylis-Hillman adduct is not explicitly described, the versatility of the MIRC approach suggests its potential. One could envision a scenario where a Baylis-Hillman adduct is converted to an appropriate allylic bromide, which then reacts with a suitable nucleophile in a MIRC fashion to generate the desired brominated cyclopropane.
Elucidation of Reaction Mechanisms and Reactivity Patterns of Cyclopropane, 1 Bromoethyl
Cyclopropane (B1198618) Ring-Opening Reactions
The high ring strain of the cyclopropane ring (approximately 28 kcal/mol) is a primary driving force for reactions that lead to its cleavage. The presence of the 1-bromoethyl substituent provides a handle for initiating these transformations under relatively mild conditions.
Nucleophilic pathways for the ring opening of (1-bromoethyl)cyclopropane can be facilitated by bases, Lewis acids like silver ions, or direct attack by various nucleophiles. These reactions often proceed through charged intermediates, leading to a variety of rearranged or ring-opened products.
The reaction of substituted bromocyclopropanes with bases can lead to ring-opened products. For instance, the reaction of 1-bromo-2-(p-tolyl)cyclopropane with potassium acetate (B1210297) in various solvents results exclusively in ring-opened p-methylcinnamyl acetates, with no cyclopropyl (B3062369) products observed eiu.edu. This suggests that for (1-bromoethyl)cyclopropane, a similar base-mediated process would likely involve an elimination--addition mechanism or a direct ring-opening substitution.
A plausible mechanism, drawing parallels from studies on gem-dibromocyclopropanes, involves an initial elimination of HBr promoted by a base (e.g., an alkoxide) to form a transient cyclopropene (B1174273) intermediate. This highly strained intermediate would then undergo ring opening. This cleavage is facilitated by the formation of a more stable, delocalized charged species.
The proposed mechanism involves two main stages:
Elimination: The base abstracts a proton from the carbon bearing the ethyl group, followed by the elimination of the bromide ion to form a substituted cyclopropene.
Ring Opening: The strained cyclopropene ring opens to form a zwitterionic or carbocationic intermediate, which is then trapped by a nucleophile present in the reaction mixture.
This pathway is supported by experimental and computational studies on similar systems, which indicate that direct spontaneous ring opening without initial elimination has a very high energy barrier uq.edu.au.
Silver ions (Ag+) are known to catalyze the solvolysis of alkyl halides by assisting in the departure of the halide leaving group. In the case of (1-bromoethyl)cyclopropane, the coordination of Ag+ to the bromine atom facilitates the cleavage of the C-Br bond, leading to the formation of a cyclopropylcarbinyl-type carbocation.
This carbocationic intermediate is highly unstable and can undergo rapid rearrangement. The high strain of the adjacent cyclopropane ring promotes a ring-expansion reaction, where one of the cyclopropyl C-C bonds migrates to the cationic center. This process relieves ring strain and leads to the formation of a more stable cyclobutonium or homoallylic cation.
The general mechanism for silver-promoted solvolysis is as follows:
Ionization: The silver ion assists in the removal of the bromide ion, generating a carbocation intermediate.
Rearrangement: The initial carbocation rearranges via ring expansion or ring opening to form more stable cationic species.
Nucleophilic Capture: The solvent or another nucleophile traps the rearranged carbocation to yield the final products, which could include substituted cyclobutanes or open-chain alkenyl derivatives.
While direct studies on (1-bromoethyl)cyclopropane are not prevalent, the silver-assisted solvolysis of compounds like (bromomethyl)cyclohexane (B57075) in ethanol (B145695) demonstrates the formation of multiple products arising from carbocation rearrangements and solvent capture pearson.com.
Zwitterionic Intermediates: The formation of zwitterionic intermediates is a key feature in the ring opening of many cyclopropane derivatives, particularly under polar or base-mediated conditions. In the base-mediated ring opening of (1-bromoethyl)cyclopropane, after the initial formation of a cyclopropene, cleavage of the ring is expected to generate a zwitterionic intermediate where a positive charge resides on one carbon and a negative charge on another uq.edu.au. The stability and subsequent reaction of this zwitterion dictate the final product distribution. Theoretical studies on similar systems suggest that such zwitterionic species can be configurationally stable, allowing for stereoselective transformations uq.edu.au. The presence of polar solvents can favor reaction pathways involving these charged intermediates nih.gov.
Carbene Intermediates: While carbenes are commonly used to synthesize cyclopropanes via addition to alkenes, they can also be generated from cyclopropane derivatives under certain conditions fiveable.mersc.orglibretexts.orgyoutube.comopenstax.org. For (1-bromoethyl)cyclopropane, treatment with a very strong base could potentially lead to α-elimination of HBr from the bromo-substituted carbon, generating a carbene. This process is analogous to the formation of dichlorocarbene (B158193) from chloroform (B151607) and a strong base libretexts.orgopenstax.org. Once formed, the carbene intermediate would be highly reactive and could undergo subsequent rearrangements or reactions with other species in the medium. However, this pathway is generally less common than those involving carbocationic or zwitterionic intermediates for this type of substrate.
Alcohols: In the presence of a silver salt or under solvolysis conditions (e.g., heating in an alcohol solvent), (1-bromoethyl)cyclopropane is expected to react with alcohols. The reaction likely proceeds through an SN1-like mechanism, initiated by the departure of the bromide ion to form a carbocation pearson.comchegg.com. The alcohol then acts as a nucleophile, attacking the carbocation. Due to the instability of the initial carbocation, rearrangements (ring opening or expansion) are highly probable, leading to a mixture of ether products. For example, the solvolysis of (1-bromoethyl)cyclohexane (B150787) in methanol (B129727) yields both substitution (ethers) and elimination (alkenes) products, demonstrating the competition between these pathways pearson.com. A similar outcome is anticipated for (1-bromoethyl)cyclopropane.
Thioureas: Thiourea (B124793) is a potent sulfur nucleophile. Its reaction with alkyl halides typically forms isothiuronium (B1672626) salts. In the case of (1-bromoethyl)cyclopropane, a direct SN2 substitution would yield the corresponding isothiuronium salt. However, given the propensity of the substrate to undergo rearrangement, a more complex reaction pathway involving ring expansion is also plausible. For instance, the reaction of 2-(bromomethyl)-1,3-thiaselenole with thiourea proceeds with rearrangement to afford a six-membered ring system nih.gov. This suggests that the nucleophilic attack by thiourea on (1-bromoethyl)cyclopropane could also trigger a ring-opening or expansion cascade, leading to heterocyclic products rather than a simple substitution product.
Table 1: Summary of Nucleophilic Ring-Opening Pathways
| Pathway | Initiator/Reagent | Key Intermediate(s) | Plausible Products |
|---|---|---|---|
| Base-Mediated | Strong Base (e.g., RO⁻) | Cyclopropene, Zwitterion | Ring-opened alkenes, ethers |
| Silver-Promoted | Silver Salt (e.g., AgNO₃) | Carbocation | Ring-expanded products, ring-opened ethers/alkenes |
| Nucleophilic Attack | Alcohols (Solvolysis) | Carbocation | Ring-opened ethers, alkenes |
| Nucleophilic Attack | Thiourea | Isothiuronium salt cation, Rearranged carbocation | Isothiuronium salt, Sulfur heterocycles |
Radical reactions provide an alternative pathway for the cleavage of the cyclopropane ring in (1-bromoethyl)cyclopropane. These reactions are typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), and involve a radical chain mechanism.
The key steps in a radical-mediated ring-opening process using a reagent like tributyltin hydride (Bu₃SnH) are:
Initiation: A radical initiator (e.g., AIBN) generates a radical species, which then reacts with Bu₃SnH to produce the tributyltin radical (Bu₃Sn•) libretexts.orguchicago.edu.
Propagation Step 1 (Halogen Abstraction): The tributyltin radical abstracts the bromine atom from (1-bromoethyl)cyclopropane. This is a rapid and thermodynamically favorable step, forming a new, relatively weak Sn-Br bond and a carbon-centered radical on the ethyl-substituted carbon libretexts.orglibretexts.org.
Propagation Step 2 (Ring Opening): The resulting cyclopropylcarbinyl-type radical is highly unstable and undergoes rapid ring opening. This β-scission process relieves the ring strain and generates a more stable, open-chain homoallylic radical.
Propagation Step 3 (Hydrogen Abstraction): The rearranged radical abstracts a hydrogen atom from a molecule of Bu₃SnH to give the final ring-opened product and regenerate the tributyltin radical, which continues the chain reaction researchgate.netpharmacy180.com.
This sequence effectively replaces the bromine atom with a hydrogen atom while simultaneously opening the cyclopropane ring. The competition between direct reduction (hydrogen abstraction before ring opening) and ring opening depends on the stability of the initial radical and the concentration of the hydrogen donor (Bu₃SnH) pharmacy180.com. Given the high strain of the cyclopropane ring, the ring-opening step is generally very fast.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (1-bromoethyl)cyclopropane |
| 1-bromo-2-(p-tolyl)cyclopropane |
| p-methylcinnamyl acetate |
| gem-dibromocyclopropane |
| (bromomethyl)cyclohexane |
| Chloroform |
| Dichlorocarbene |
| 2-(bromomethyl)-1,3-thiaselenole |
| Isothiuronium salt |
| 2,2'-azobis(isobutyronitrile) (AIBN) |
| Tributyltin hydride (Bu₃SnH) |
| Tributyltin radical |
| Potassium acetate |
| Silver nitrate |
| Ethanol |
| Methanol |
Radical-Mediated Ring-Opening Processes
Photochemical Iodine Atom-Transfer Ring Opening
Photochemical methods provide a powerful tool for the activation of cyclopropane rings through radical pathways. In reactions analogous to those involving (1-bromoethyl)cyclopropane, substituted iodomethylcyclopropanes have been shown to undergo visible-light-promoted, tin- and boron-free intermolecular [3+2] atom-transfer radical cyclization. cetjournal.it This process is typically initiated by a sensitizer, such as an iridium polypyridinyl complex, which, upon irradiation with visible light, facilitates the homolytic cleavage of the carbon-iodine bond. cetjournal.it
The mechanism involves a single electron transfer (SET) to generate a transient iodine radical, followed by an iodine-atom transfer radical addition (I-ATRA) to form an iodinated acetate radical moiety, which is key for the subsequent cyclopropanation reaction. nih.gov The resulting cyclopropylmethyl radical undergoes rapid ring-opening to form a homoallylic radical. This radical intermediate is then trapped by various alkenes and alkynes, leading to the formation of cyclopentane (B165970) and cyclopentene (B43876) derivatives, respectively. cetjournal.it The efficiency and regioselectivity of the radical addition are influenced by non-covalent interactions and steric effects, which often favor the anti-Markovnikov product. nih.gov The negligible back-donation from the iodine's lone pair orbital to the antibonding orbital of the newly formed C-C bond facilitates the final cyclization, highlighting the critical role of the halogen atom in this transformation. nih.gov
Dynamics of Cyclopropylmethyl Radical Rearrangements and Ring Cleavage
The cyclopropylmethyl radical, a key intermediate in many reactions of (1-bromoethyl)cyclopropane, is subject to rapid rearrangement and ring cleavage. The high ring strain of the three-membered ring provides a strong thermodynamic driving force for ring-opening. Upon formation, for instance, through the addition of a radical to a vinylcyclopropane (B126155) or abstraction of the bromine atom from (1-bromoethyl)cyclopropane, the cyclopropyl-substituted carbon radical is generated. reddit.comwikipedia.org
This radical intermediate readily undergoes a ring-opening process to produce a more stable β-keto radical or a homoallylic radical. reddit.comwikipedia.org Theoretical and experimental studies have shown that while the cyclopropyl cation is unstable and readily undergoes a disrotatory ring-opening, the ring-opening paths for the cyclopropyl radical are formally forbidden by electronic symmetry considerations. rsc.orgthieme-connect.de Despite this, the process occurs rapidly due to the significant release of ring strain. The dynamics of this rearrangement are fundamental to understanding the products of radical reactions involving cyclopropane derivatives. For example, in oxidative radical ring-opening/cyclization reactions, the initially formed radical undergoes cleavage to an alkyl radical, which can then be intercepted by other reagents or undergo intramolecular cyclization to form new ring systems. reddit.comwikipedia.org
Lewis Acid-Catalyzed Ring-Opening and Cascade Cyclization Reactions
Donor-acceptor (D-A) cyclopropanes, which feature an electron-donating group and an electron-withdrawing group, are highly versatile three-carbon building blocks in organic synthesis. The polarization of the cyclopropane C-C bond, enhanced by the synergistic action of these substituents, makes them susceptible to ring-opening reactions when activated by a Lewis acid. This activation facilitates a variety of transformations, including cascade cyclization reactions.
[3+2]-Cycloaddition Reactions with Dipolarophiles
Upon activation by a Lewis acid, D-A cyclopropanes readily undergo ring-opening to form a 1,3-dipolar intermediate. This intermediate can then react with a wide array of dipolarophiles in a [3+2]-cycloaddition reaction to generate five-membered heterocyclic ring systems. The reaction is analogous to the Huisgen 1,3-dipolar cycloaddition, where a 1,3-dipole (the 4π component) reacts with a dipolarophile (the 2π component) in a concerted, pericyclic process. This methodology has been successfully applied to synthesize various cyclic and bicyclic systems. For instance, the Yb(OTf)₃-catalyzed [3+2]-cycloaddition of cyclopropane-1,1-dicarboxylic acid esters with thiourea results in the formation of 2-amino-4,5-dihydrothiophene derivatives.
| Catalyst | Dipolarophile | Product Type | Reference |
| Yb(OTf)₃ | Thiourea | 2-Amino-4,5-dihydrothiophene | |
| Nickel/TOX Ligand | Nitrones | γ-Functionalized Skeletons | |
| Copper/SaBOX Ligand | Azomethine Imines | Cyclic Molecules |
Formal [4+1]-Annulation Pathways and Bis-nucleophilic Interactions
A less common but powerful transformation of D-A cyclopropanes is the formal [4+1]-annulation. In this pathway, a bis-nucleophile interacts with both the electrophilic center adjacent to the donor group and the acceptor group of the ring-opened cyclopropane intermediate. This cascade reaction allows for the construction of complex cyclic systems in a single step.
A notable example is the Lewis acid-catalyzed reaction of fused bicyclic cyclopropanes with thiourea. In this case, thiourea acts as an N,N-bis-nucleophile, leading to a cascade involving ring-opening and subsequent cyclization. This process results in the formation of bicyclic furo-, pyrano-, and pyrrololactams with high yields and diastereoselectivity. The reaction represents a formal [4+1]-cycloaddition, generating bicyclic compounds that contain an N-substituted γ-lactam moiety.
SN1-Type Ring-Opening Additions in Donor-Acceptor Cyclopropanes
The ring-opening of D-A cyclopropanes catalyzed by Lewis acids can also proceed via an Sₙ1-type mechanism. The Lewis acid activates an acceptor group (e.g., an ester), promoting the cleavage of the polarized cyclopropane bond to form a stabilized carbocationic intermediate. This intermediate is then susceptible to attack by a nucleophile.
This Sₙ1-type ring-opening is a key step in the cascade reactions that lead to formal [4+1]-annulation products. For example, in the reaction with thiourea, the Lewis acid activates the ester moiety, leading to ring-opening and the formation of an intermediate that is then attacked by the sulfur and nitrogen atoms of the thiourea in a stepwise manner. This type of reactivity is crucial for synthesizing complex structures from relatively simple cyclopropane precursors.
Thermal Transformations and Thermolysis of (1-bromoethyl)cyclopropane Analogs
The thermolysis of cyclopropane and its derivatives is a well-studied area, characterized by rearrangements that are driven by the release of significant ring strain. These transformations typically require high temperatures, often in the range of 300–500 °C, and proceed through diradical intermediates or concerted pericyclic pathways.
A classic example is the vinylcyclopropane rearrangement, where vinyl-substituted cyclopropanes undergo thermal ring expansion to form cyclopentenes. This reaction can be mechanistically viewed as either a diradical-mediated two-step process or an orbital-symmetry-controlled pericyclic reaction. Similarly, cyclopropyl ketones can rearrange to dihydrofurans upon heating.
More complex thermal rearrangements have been observed in highly substituted cyclopropane analogs. For instance, 2-arylcyclopropanes bearing two electron-withdrawing groups (such as alkoxycarbonyl) on the adjacent carbon undergo an unprecedented thermal rearrangement at temperatures between 210–340 °C. This reaction involves the formation of a C-C bond between the aryl ring and a carbonyl carbon, ultimately yielding 2-carbonyl-1-naphthol derivatives. The specific thermal behavior of (1-bromoethyl)cyclopropane would depend on its substitution pattern, but it is expected to involve either rearrangement, elimination of HBr, or C-Br bond homolysis at elevated temperatures.
| Cyclopropane Analog | Reaction Temperature (°C) | Product Type | Reference |
| Dichlorovinylcyclopropane | > 400 | Dichlorocyclopentene | |
| Vinylcyclopropane | 325 - 500 | Cyclopentene | |
| Cyclopropylcarbaldehyde | High Temperature | Dihydrofuran | |
| 1-Alkoxycarbonyl-2-aryl-cyclopropane | 210 - 340 | 2-Carbonyl-1-naphthol |
Formation of Dibromoalkenes and Cyclobutane (B1203170) Derivatives
The transformation of (1-bromoethyl)cyclopropane into dibromoalkenes is not a commonly documented pathway in chemical literature. Such a reaction would require significant structural rearrangement and additional bromination, for which standard mechanisms are not readily apparent starting from the mono-brominated substrate.
However, the formation of cyclobutane derivatives is a well-precedented outcome for reactions involving cyclopropylcarbinyl systems, which can be generated from (1-bromoethyl)cyclopropane. This transformation occurs via a carbocation-mediated ring-expansion reaction. The process is initiated by the departure of the bromide ion, forming a secondary carbocation. This intermediate, known as the 1-cyclopropylethyl cation, can undergo rapid skeletal rearrangement to relieve the strain of the three-membered ring, leading to a more stable cyclobutyl cation. Subsequent reaction with a nucleophile yields the cyclobutane derivative. This ring expansion is a characteristic reaction of many cyclopropane derivatives. researchgate.netnih.gov
Substitution Reactions at Brominated Centers within the Cyclopropane Scaffold
Nucleophilic substitution at the brominated carbon of (1-bromoethyl)cyclopropane can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). pressbooks.pub The operative mechanism is dependent on factors such as the nature of the nucleophile, the solvent, and the reaction temperature.
SN2 Mechanism: A strong, sterically unhindered nucleophile can attack the electrophilic carbon atom in a single, concerted step, displacing the bromide ion. This pathway involves a backside attack, leading to an inversion of stereochemistry at the reaction center. Given that the substrate is a secondary halide, the SN2 pathway is sterically more hindered than for a primary halide but remains a possibility, particularly with strong nucleophiles in aprotic solvents. echemi.com
SN1 Mechanism: In the presence of a polar, protic solvent (e.g., water, ethanol) and a weak nucleophile, the reaction is more likely to proceed via an SN1 mechanism. pearson.compearson.com This pathway involves a two-step process:
Ionization: The C-Br bond breaks heterolytically to form a secondary carbocation intermediate (the 1-cyclopropylethyl cation) and a bromide ion. This is typically the rate-determining step.
Nucleophilic Attack: The solvent molecule or another nucleophile attacks the carbocation, leading to the substitution product.
A key feature of the SN1 pathway is that it opens the door to the rearrangement chemistry discussed below, as the carbocation intermediate is prone to skeletal reorganization. pearson.com Therefore, SN1 conditions often yield a mixture of substitution and rearrangement products.
| Reaction Condition | Favored Mechanism | Potential Products |
| Strong Nucleophile, Aprotic Solvent | SN2 | (1-substituted-ethyl)cyclopropane |
| Weak Nucleophile, Protic Solvent | SN1 | (1-substituted-ethyl)cyclopropane, Rearrangement Products |
Rearrangement Chemistry of the (1-bromoethyl)cyclopropane System
The rearrangement chemistry of the (1-bromoethyl)cyclopropane system is arguably its most significant feature, stemming from the behavior of the intermediate 1-cyclopropylethyl carbocation formed under SN1 or E1 conditions. Cyclopropylcarbinyl cations are notoriously unstable and readily undergo rapid, exothermic rearrangements to relieve ring strain. nih.govuregina.ca
Two primary rearrangement pathways are observed:
Ring Expansion: The 1-cyclopropylethyl cation can rearrange to a more stable cyclobutyl cation. In this process, one of the cyclopropane ring bonds migrates to the positively charged carbon, expanding the three-membered ring to a four-membered one. This relieves a significant amount of ring strain. The resulting cyclobutyl cation can then be trapped by a nucleophile or lose a proton to form an alkene. This pathway leads to the formation of cyclobutane derivatives.
Ring Opening: Alternatively, the carbocation can undergo a ring-opening reaction to form a homoallylic cation (a pent-4-en-2-yl cation). This process also alleviates the ring strain. The resulting open-chain cation can then react further to yield acyclic products, such as 4-pentenyl derivatives. The formation of open-chain haloalkanes has been observed as a minor byproduct in related syntheses, indicating the favorability of this pathway under certain conditions. chemicalbook.com
The solvolysis of (1-bromoethyl)cyclopropane, for example in hot ethanol, would be expected to produce a mixture of compounds resulting from direct substitution (SN1), elimination (E1), and these rearrangement pathways. pearson.com The precise product distribution depends on the relative rates of nucleophilic attack on the initial carbocation versus the rates of its rearrangement.
| Intermediate Cation | Rearrangement Pathway | Resulting Structure Type |
| 1-Cyclopropylethyl cation | Ring Expansion | Cyclobutyl |
| 1-Cyclopropylethyl cation | Ring Opening | Homoallylic (Pentenyl) |
Stereochemical Investigations and Conformational Analysis
Chiral Properties and Optical Isomerism of (1-bromoethyl)cyclopropane and its Derivatives
The compound (1-bromoethyl)cyclopropane is a chiral molecule. stackexchange.comgeeksforgeeks.org Chirality arises from the presence of a stereocenter, which is a carbon atom bonded to four different groups. In this molecule, the first carbon of the ethyl group (C1) is a stereocenter, as it is attached to a hydrogen atom, a bromine atom, a methyl group (-CH₃), and a cyclopropyl (B3062369) group.
Due to this chiral center, (1-bromoethyl)cyclopropane can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. geeksforgeeks.org These optical isomers are designated as (R)-(1-bromoethyl)cyclopropane and (S)-(1-bromoethyl)cyclopropane, based on the Cahn-Ingold-Prelog priority rules. Enantiomers share identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light, rotating it in opposite directions. This optical activity is a defining characteristic of chiral compounds. geeksforgeeks.org
Derivatives of this compound, where additional substituents are introduced, can lead to the formation of diastereomers if new stereocenters are created. Chiral cyclopropane (B1198618) derivatives are significant structural motifs in medicinal chemistry and organic synthesis. nih.govresearchgate.netrsc.org
Geometrical Isomerism (E/Z) in Substituted Cyclopropane Systems
Geometrical isomerism, also known as cis-trans isomerism, is a feature of substituted cyclopropane systems where there is restricted rotation about a bond. youtube.com In cyclic compounds, the ring structure prevents free rotation of the carbon-carbon bonds, giving rise to this form of stereoisomerism. youtube.comsiue.edu For geometrical isomerism to occur in a cyclopropane, there must be at least two substituents on different carbon atoms of the ring. youtube.com
The molecule (1-bromoethyl)cyclopropane, being a monosubstituted cyclopropane, does not exhibit geometrical isomerism by itself. However, if a second substituent is introduced onto the cyclopropane ring, geometrical isomers become possible. For instance, in a hypothetical derivative like 1-(1-bromoethyl)-2-methylcyclopropane, two geometrical isomers can exist:
Cis-isomer: The (1-bromoethyl) group and the methyl group are on the same side of the cyclopropane ring plane.
Trans-isomer: The (1-bromoethyl) group and the methyl group are on opposite sides of the ring plane. youtube.comquora.com
Each of these geometrical isomers (cis and trans) would also be chiral, leading to the existence of enantiomeric pairs for each, resulting in a total of four possible stereoisomers.
Detailed Conformational Equilibrium Studies
The three-dimensional arrangement of (1-bromoethyl)cyclopropane is further complicated by the rotation around the single bond connecting the chiral carbon of the ethyl group to the cyclopropane ring. This rotation leads to different conformational isomers, or rotamers.
Conformational analysis of the (1-bromoethyl) group relative to the cyclopropane ring involves examining the different spatial arrangements that result from rotation around the C-C bond. These arrangements have varying levels of steric strain, which influences their relative stability. The primary conformers can be visualized using Newman projections, looking down the bond from the bromoethyl carbon to the cyclopropyl carbon.
The key interactions are between the bulky bromine atom and methyl group on the front carbon and the cyclopropane ring on the back carbon. The principal conformers include:
Anti (or trans) conformer: The bromine atom is positioned opposite (180°) to the plane of the cyclopropane ring. This is generally the most stable conformation as it minimizes steric hindrance.
Gauche (or cis) conformers: The bromine atom is positioned at a 60° angle to the plane of the cyclopropane ring. There are two possible gauche conformers, which are mirror images of each other. These are typically higher in energy than the anti conformer due to increased steric repulsion.
The molecule exists as a dynamic equilibrium mixture of these conformers at room temperature.
The relative populations of the different conformers are determined by the differences in their Gibbs free energy (ΔG). This free energy difference is a function of both enthalpy (ΔH) and entropy (ΔS). scielo.org.mxmdpi.com Experimental techniques such as variable-temperature NMR spectroscopy, infrared (IR) spectroscopy, and Raman spectroscopy, often combined with theoretical calculations, are used to determine these thermodynamic parameters.
For (1-bromoethyl)cyclopropane, it is expected that the anti conformer would be enthalpically favored (lower ΔH) due to reduced steric strain. The entropy difference (ΔS) between the conformers is related to their relative symmetries and the number of accessible rotational and vibrational states. A complete thermodynamic profile would require dedicated spectroscopic and computational studies.
Below is a table illustrating the type of data obtained from conformational studies on a related bromoalkane, 1-bromo-2-methylpropane (B43306), which highlights the energy differences between its less stable (gauche) and more stable (trans) conformers. rsc.org
| Thermodynamic Parameter | Value for 1-bromo-2-methylpropane | Description |
| Enthalpy Difference (ΔH) | 3.3 ± 0.4 kJ/mol | The energy difference between the gauche and trans conformers, with the trans being more stable. |
| Entropy Difference (ΔS) | -3.3 ± 0.8 J/mol·K | The difference in the degree of randomness between the conformers. |
| Free Energy Difference (ΔG at 298 K) | ~4.3 kJ/mol | The overall stability difference at room temperature, calculated from ΔH and ΔS. |
This interactive table presents data for the analogous compound 1-bromo-2-methylpropane to illustrate the principles of conformational energy analysis.
Advanced Spectroscopic Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides extensive information about the atomic arrangement within a molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity, spatial orientation, and dynamic properties of a molecule.
High-Resolution ¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy is fundamental to understanding the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of each proton signal is indicative of its local electronic environment, while the coupling constants (J) reveal information about the connectivity between neighboring protons. In the case of (1-bromoethyl)cyclopropane, the ¹H NMR spectrum would be expected to show distinct signals for the methine proton of the bromoethyl group, the methyl protons, and the non-equivalent protons of the cyclopropyl (B3062369) ring. The chirality at the carbon atom bonded to the bromine atom introduces diastereotopicity in the adjacent cyclopropyl protons, leading to more complex splitting patterns.
| Proton Assignment | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| CH-Br | 3.0 - 4.0 | Quartet (q) | ~6-8 |
| CH₃ | 1.5 - 2.0 | Doublet (d) | ~6-8 |
| Cyclopropyl CH₂ | 0.2 - 1.0 | Multiplets (m) | Varies |
| Cyclopropyl CH | 0.5 - 1.5 | Multiplet (m) | Varies |
This table presents hypothetical data based on typical chemical shift and coupling constant values for similar structural motifs.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in (1-bromoethyl)cyclopropane would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of each carbon atom. For instance, the carbon atom bonded to the electronegative bromine atom would be expected to resonate at a lower field (higher ppm value) compared to the other sp³ hybridized carbons.
| Carbon Assignment | Expected Chemical Shift Range (ppm) |
| C-Br | 35 - 55 |
| CH₃ | 15 - 25 |
| Cyclopropyl CH₂ | 5 - 15 |
| Cyclopropyl CH | 10 - 20 |
This table presents hypothetical data based on typical chemical shift values for similar structural motifs.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures and stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For (1-bromoethyl)cyclopropane, COSY would show correlations between the methine proton of the bromoethyl group and the methyl protons, as well as correlations among the protons of the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of which protons are attached to which carbon atoms in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is invaluable for establishing the connectivity across quaternary carbons and for piecing together the entire molecular framework.
Variable-Temperature NMR Studies for Conformational Dynamics
Variable-temperature (VT) NMR studies can provide insights into the dynamic processes of a molecule, such as conformational changes. For (1-bromoethyl)cyclopropane, VT-NMR could be employed to study the rotation around the C-C bond connecting the ethyl group to the cyclopropane (B1198618) ring. At different temperatures, the rates of these conformational interchanges can change, leading to observable differences in the NMR spectrum, such as the broadening or sharpening of signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Conformational Interpretation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).
For (1-bromoethyl)cyclopropane, key vibrational bands would include:
C-H stretching: Aliphatic C-H stretches from the ethyl and cyclopropyl groups would appear in the 2850-3000 cm⁻¹ region. The C-H stretches of the cyclopropyl ring may appear at slightly higher frequencies (>3000 cm⁻¹) due to ring strain.
C-H bending: Bending vibrations for the CH₂ and CH₃ groups would be observed in the 1340-1470 cm⁻¹ range.
C-Br stretching: The carbon-bromine stretching vibration is typically found in the fingerprint region of the IR spectrum, generally between 500 and 600 cm⁻¹.
Cyclopropane ring vibrations: The cyclopropane ring has characteristic "ring breathing" and deformation modes, which can often be observed in both IR and Raman spectra.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of (1-bromoethyl)cyclopropane, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of roughly equal intensity.
Common fragmentation pathways could involve the loss of a bromine radical (Br•) to form a stable secondary carbocation. Another likely fragmentation would be the cleavage of the ethyl group, leading to the formation of a cyclopropylmethyl cation.
| Ion | m/z (mass-to-charge ratio) | Significance |
| [C₅H₉Br]⁺ | 148/150 | Molecular ion (M⁺, M+2) |
| [C₅H₉]⁺ | 69 | Loss of Br• |
| [C₃H₅]⁺ | 41 | Cyclopropyl cation |
This table presents hypothetical data based on the isotopic masses of the constituent elements.
X-ray Crystallography for Precise Solid-State Structural and Conformational Determination of Cyclopropane, (1-bromoethyl)-
Extensive searches of scientific literature and crystallographic databases have revealed no publicly available X-ray crystallography data for the compound Cyclopropane, (1-bromoethyl)-. While general information regarding the chemical properties of this compound is accessible, specific details regarding its solid-state structure and conformation as determined by X-ray diffraction are not present in the surveyed resources. nih.govlookchem.com
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, including bond lengths, bond angles, and torsion angles, which are crucial for understanding the conformational preferences of a molecule in the solid state.
Typically, the results of an X-ray crystallographic analysis would be presented in detailed tables, including crystallographic parameters and atomic coordinates. However, for "Cyclopropane, (1-bromoethyl)-", no such experimental data has been deposited in public repositories or published in scientific journals. Therefore, a detailed discussion of its solid-state structure and conformation, supported by crystallographic data, cannot be provided at this time.
Computational and Theoretical Chemistry Studies of Cyclopropane, 1 Bromoethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and other properties. researchgate.net
Ab Initio Methods (e.g., Hartree-Fock, MP2)
Ab initio methods, meaning "from first principles," use quantum mechanics to compute molecular properties without relying on experimental data. healthinformaticsjournal.com The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net However, HF theory does not fully account for electron correlation, which can lead to inaccuracies in predicting properties like bond lengths and vibrational frequencies. healthinformaticsjournal.com
To improve upon HF, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are used. MP2 incorporates electron correlation by adding a perturbation correction to the HF energy, offering a higher level of accuracy for many systems. For a molecule like Cyclopropane (B1198618), (1-bromoethyl)-, these methods could theoretically be used to calculate its optimized geometry, total energy, and electron distribution.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational cost. researchgate.netrsc.org Unlike methods that calculate the full many-electron wavefunction, DFT determines the energy of a molecule based on its electron density. uq.edu.au Various functionals, such as B3LYP, are used to approximate the exchange-correlation energy, which is the most complex component of the calculation. rsc.org DFT is widely used to predict molecular structures, vibrational frequencies, and thermochemical properties. rsc.org A DFT study on Cyclopropane, (1-bromoethyl)- would yield valuable insights into its stability and electronic characteristics.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. scielo.br These orbitals can be bonding, antibonding, or non-bonding, and their energy levels can be depicted in an MO diagram. escholarship.org
A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). osu.eduresearchgate.net The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO relates to its electrophilicity or ability to accept electrons. uni-muenchen.derowansci.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net Analysis of the HOMO and LUMO for Cyclopropane, (1-bromoethyl)- would predict the most likely sites for nucleophilic or electrophilic attack.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, providing details on intermediates and the energy changes involved.
Transition State Characterization and Activation Energy Barrier Calculations
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, and its structure and energy are critical for understanding the reaction's kinetics. Computational methods can locate the geometry of a transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. For potential reactions involving Cyclopropane, (1-bromoethyl)-, such as substitution or elimination, identifying the transition states would be essential for predicting the feasibility and outcome of the reaction.
Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Analysis
Once a transition state has been located, the reaction path connecting it to the reactants and products can be mapped. The Intrinsic Reaction Coordinate (IRC) is the minimum energy reaction pathway in mass-weighted coordinates. An IRC calculation starts at the transition state and follows the steepest descent path "forward" to the products and "backward" to the reactants. This confirms that a calculated transition state indeed connects the intended species. The resulting IRC plot provides a continuous energy profile of the reaction, offering a detailed view of the mechanism. For any proposed reaction of Cyclopropane, (1-bromoethyl)-, an IRC analysis would be the definitive step in computationally verifying the entire reaction mechanism.
Conformational Energy Calculations and Potential Energy Surface Exploration
The three-dimensional arrangement of atoms in a molecule, known as its conformation, can significantly influence its physical, chemical, and biological properties. For a molecule like (1-bromoethyl)-cyclopropane, which possesses a flexible ethyl side chain attached to a rigid cyclopropane ring, multiple conformations are possible due to rotation around the carbon-carbon single bonds. Computational chemistry provides powerful tools to explore the potential energy surface (PES) of a molecule, identifying stable conformers (energy minima) and the transition states that connect them.
Molecular mechanics methods, such as the MM3 force field, offer a computationally efficient approach to study the conformations of organic molecules. These methods model a molecule as a collection of atoms held together by springs, and the total steric energy is calculated as a sum of various potential energy terms, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions.
For (1-bromoethyl)-cyclopropane, the primary conformational flexibility arises from the rotation around the C(cyclopropyl)-C(ethyl) bond and the C(ethyl)-CH3 bond. The orientation of the bulky bromoethyl group relative to the cyclopropane ring is a key determinant of conformational stability. The cyclopropane ring itself is rigid, but the substituent's orientation can be described by the dihedral angle between a C-C bond in the ring and the C-Br bond of the side chain.
MM3 calculations would systematically rotate the relevant dihedral angles to map out the potential energy surface. This analysis would reveal the lowest energy conformations. It is anticipated that the most stable conformers will be those that minimize steric hindrance between the bromine atom, the methyl group, and the cyclopropane ring. Generally, staggered conformations are favored over eclipsed ones. The "bisected" conformation, where the C-Br bond of the substituent eclipses a C-C bond of the ring, and the "gauche" and "anti" conformations, where the substituent is staggered relative to the ring, are of particular interest.
| Conformer | Description of Key Dihedral Angle | Expected Relative Stability | Primary Stabilizing/Destabilizing Factors |
|---|---|---|---|
| Anti-periplanar | The C-Br bond is oriented away from the cyclopropane ring (dihedral angle ~180°). | High | Minimizes steric repulsion between the bromine atom and the ring. |
| Gauche | The C-Br bond is at a ~60° dihedral angle relative to a C-C bond of the ring. | Moderate | Some steric interaction between the bromine and the ring hydrogens. |
| Syn-periplanar (Eclipsed) | The C-Br bond is eclipsed with a C-H bond of the cyclopropyl (B3062369) methine. | Low | Significant steric and torsional strain. |
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. Theoretical calculations can provide insights into the chemical shifts, coupling constants, and other NMR parameters, which aids in the structural elucidation of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose.
For (1-bromoethyl)-cyclopropane, computational methods can predict the 1H and 13C NMR spectra. The peculiar electronic nature of the cyclopropane ring, with its high p-character C-C bonds, leads to unusual NMR chemical shifts. Protons on a cyclopropane ring are typically shielded and appear at higher fields (lower ppm values) in the 1H NMR spectrum. nih.gov This shielding is attributed to a ring current effect. nih.gov
The bromine atom, being electronegative, will deshield the adjacent protons and carbons. Therefore, the methine proton on the carbon bearing the bromine atom is expected to have the lowest field (highest ppm) chemical shift among the protons on the ethyl group. The cyclopropyl protons will also be influenced by the bromoethyl substituent.
Theoretical calculations would involve optimizing the geometry of the molecule and then calculating the NMR shielding tensors. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such calculations can help in assigning the signals in an experimental spectrum to specific atoms in the molecule.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| Cyclopropyl CH | ~0.5 - 1.0 | ~15 - 25 | Shielding from cyclopropyl ring, deshielding from bromoethyl group. |
| Cyclopropyl CH2 | ~0.2 - 0.8 | ~5 - 15 | High shielding from the cyclopropyl ring. |
| Ethyl CH-Br | ~3.0 - 3.5 | ~40 - 50 | Strong deshielding by the electronegative bromine atom. |
| Ethyl CH3 | ~1.5 - 2.0 | ~20 - 30 | Typical alkyl region, influenced by the adjacent C-Br group. |
Characterization of Reactive Intermediates (e.g., Radicals, Carbanions, Carbocations)
Computational chemistry is particularly useful for studying the structure, stability, and reactivity of transient species like radicals, carbanions, and carbocations. For (1-bromoethyl)-cyclopropane, several reactive intermediates can be envisaged, and their properties can be investigated using high-level theoretical methods.
Carbocations: The loss of the bromide ion from (1-bromoethyl)-cyclopropane would generate a secondary carbocation adjacent to the cyclopropane ring, known as a cyclopropylcarbinyl cation. Computational studies have extensively investigated the structure and reactivity of this type of cation. The cyclopropylcarbinyl cation is known to be remarkably stable due to the interaction of the empty p-orbital of the carbocation with the high p-character C-C bonds of the cyclopropane ring. This interaction leads to a delocalization of the positive charge.
A key feature of cyclopropylcarbinyl cations, predicted by computational studies and confirmed experimentally, is their propensity to undergo rapid rearrangement to form homoallyl and cyclobutyl cations. nih.gov High-level ab initio and DFT calculations can map the potential energy surface for these rearrangements, identifying the transition states and calculating the activation barriers. These studies show that the bicyclobutonium ion is a key intermediate in the interconversion of these cationic species. nih.gov
Radicals: Homolytic cleavage of the C-Br bond in (1-bromoethyl)-cyclopropane would produce a cyclopropylcarbinyl radical. Computational studies, using methods such as DFT and G2 theory, have been performed on the parent cyclopropylcarbinyl radical. wayne.edu These calculations indicate that the radical is most stable in a "bisected" conformation, where the p-orbital containing the unpaired electron can effectively overlap with the Walsh orbitals of the cyclopropane ring. A significant reaction of the cyclopropylcarbinyl radical, as revealed by computational studies, is its rapid ring-opening to form the 3-butenyl radical. wayne.edunih.gov The activation barrier for this ring-opening has been calculated to be relatively low, making the cyclopropylcarbinyl radical a useful "radical clock" in mechanistic studies. nih.gov
Carbanions: Abstraction of the proton from the carbon bearing the bromine atom by a strong base would lead to a carbanion. Computational studies on α-substituted cyclopropyl anions have been conducted. researchgate.net These studies show that the stability and geometry of the carbanion are highly dependent on the nature of the substituent. researchgate.net For an α-bromo-substituted carbanion, the electronegative bromine atom would provide some stabilization. The geometry of the carbanionic center is typically pyramidal, and computational methods can be used to calculate the inversion barrier of this stereocenter. researchgate.net
| Reactive Intermediate | Key Computational Findings | Typical Computational Methods | Calculated Energetic Data (for parent systems) |
|---|---|---|---|
| Cyclopropylcarbinyl Cation | High stability due to charge delocalization; rapid rearrangement to cyclobutyl and homoallyl cations via a bicyclobutonium intermediate. nih.gov | ab initio (MP2, CCSD(T)), DFT | Stabilization energy is significant compared to a simple secondary carbocation. |
| Cyclopropylcarbinyl Radical | Favors a bisected conformation; undergoes rapid ring-opening to the 3-butenyl radical. wayne.edunih.gov | DFT (B3LYP), G2, QCISD | Activation energy for ring-opening is ~7-9 kcal/mol. wayne.edunih.gov |
| α-Bromo Cyclopropyl Carbanion | Stabilized by the electronegative bromine; expected to have a pyramidal geometry with a significant inversion barrier. researchgate.net | ab initio (MP2), DFT | Inversion barriers for substituted cyclopropyl anions can be in the range of 20 kcal/mol. researchgate.net |
Advanced Applications and Derivatization Research in Synthetic Chemistry
Cyclopropane (B1198618), (1-bromoethyl)- as a Versatile Three-Carbon Building Block in Complex Molecular Construction
The cyclopropane ring, with its inherent 27 kcal/mol of angle strain, is kinetically stable but can be activated to participate in a variety of chemical transformations. This makes cyclopropane derivatives, such as Cyclopropane, (1-bromoethyl)-, effective three-carbon (C3) synthons in organic synthesis. The presence of the bromoethyl group provides a reactive handle for nucleophilic substitution or elimination, while the cyclopropane ring itself can undergo ring-opening reactions. This dual reactivity allows for its incorporation into complex molecular scaffolds.
The closely related compound, (bromomethyl)cyclopropane (B137280), serves as a critical building block for creating intricate molecules due to its unique cyclopropylmethyl group and reactive bromomethyl site. nbinno.com This reactivity profile is analogous to that expected for Cyclopropane, (1-bromoethyl)-, positioning it as a cornerstone for complex molecule construction. nbinno.com The development of diverse synthetic strategies has made cyclopropane-containing building blocks more accessible for use in medicinal chemistry and drug discovery. nih.gov
The construction of heterocyclic compounds from activated cyclopropane derivatives presents a powerful strategy for preparing structurally and biologically interesting molecules. nih.govresearchgate.net Donor-acceptor (D-A) cyclopropanes are particularly versatile C3-synthons for building cyclic systems through Lewis acid-catalyzed formal (3+n) cycloadditions. researchgate.net The reactivity of Cyclopropane, (1-bromoethyl)- can be harnessed for the synthesis of cyclopropane-fused heterocycles. For instance, reagents like bromoethylsulfonium salts have been used effectively in the synthesis of cyclopropane-fused heterocycles, demonstrating the utility of the bromoethyl moiety in such transformations. dntb.gov.uabris.ac.ukthieme-connect.com These methods provide access to densely functionalized heterocycles and are valuable for both target-oriented and diversity-oriented synthesis. nih.gov
The high ring strain of cyclopropane derivatives facilitates ring-opening reactions, providing a pathway to various functionalized compounds. beilstein-journals.orgnih.gov Depending on the reaction conditions, Cyclopropane, (1-bromoethyl)- can be a precursor to functionalized alkenes and other cyclic molecules.
Radical-mediated ring-opening reactions of cyclopropane derivatives are a common method to generate functionalized products. beilstein-journals.orgnih.gov For example, the reaction of methylenecyclopropanes with fluoroalkyl radicals leads to the formation of fluorinated homoallylic compounds. beilstein-journals.org Similarly, base-induced ring-opening of gem-dibromocyclopropanes can yield 2-(E-bromomethylene)pyranosides. uq.edu.au Catalytic enantioselective ring-opening reactions of cyclopropanes have also been developed, allowing for the synthesis of chiral branched products. scispace.comresearchgate.net These established reaction pathways highlight the potential of Cyclopropane, (1-bromoethyl)- to serve as a precursor to a diverse array of functionalized alkenes and cyclic structures through controlled ring-opening strategies.
Precursor Role in Agrochemical Research and Development of Specific Derivatives
The cyclopropane motif is a key structural feature in numerous biologically active compounds, including agrochemicals. nbinno.comguidechem.com Derivatives of cyclopropane are explored for their potential as plant growth regulators and pesticides. researchgate.netresearchgate.net The compound (bromomethyl)cyclopropane, an isomer of Cyclopropane, (1-bromoethyl)-, is explicitly used in the synthesis of compounds for agriculture, contributing to crop protection and yield improvement. nbinno.comnbinno.com This establishes a strong precedent for the utility of related structures like Cyclopropane, (1-bromoethyl)- as precursors in the development of novel agrochemicals. The functionalized side chain allows for the synthesis of a library of derivatives to be screened for desired biological activities.
Utilization in the Synthesis of Pharmaceutical Intermediates and Scaffolds
Cyclopropane rings are important design elements in medicinal chemistry, often incorporated into drug molecules to enhance potency, modulate conformation, and improve metabolic stability. nih.govrsc.org Consequently, functionalized cyclopropanes are highly valuable pharmaceutical intermediates. nbinno.comactylis.com
The closely related (bromomethyl)cyclopropane is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), underscoring the importance of this structural class. guidechem.comnbinno.comactylis.comguidechem.compharmacompass.com Its versatile reactivity makes it indispensable for creating complex molecules for drug discovery. nbinno.com For example, cyclopropane derivatives have been synthesized as stable analogs of potent anticancer agents like spliceostatin A. nih.gov Given the established role of its isomer, Cyclopropane, (1-bromoethyl)- is a promising intermediate for the synthesis of novel pharmaceutical scaffolds and drug candidates.
| Application Area | Role of (Bromomethyl)cyclopropane (Analog) |
| API Manufacturing | Plays a pivotal role in the synthesis of active pharmaceutical ingredients. nbinno.com |
| Fine Chemical Synthesis | Serves as a vital intermediate for creating specialized chemicals. nbinno.com |
| Agrochemicals | Contributes to the synthesis of compounds for crop protection. nbinno.com |
Development of Novel Reagents and Methodologies Based on Cyclopropane Reactivity
The unique chemical properties of strained cyclopropane rings continue to inspire the development of new synthetic methods. rsc.orgorganic-chemistry.org Research in this area focuses on novel ways to construct the cyclopropane ring and innovative applications of cyclopropanes as reactants. Methodologies such as the Simmons-Smith reaction, carbene additions, and Michael-initiated ring-closure (MIRC) are foundational for cyclopropane synthesis. rsc.orgmasterorganicchemistry.comlibretexts.org
Furthermore, the reactivity of the cyclopropane ring itself is exploited in ring-opening and ring-expansion reactions to build larger, more complex structures. nih.govresearchgate.net The development of catalytic asymmetric ring-opening reactions, for instance, has expanded the utility of cyclopropanes in enantioselective synthesis. scispace.com The specific reactivity of Cyclopropane, (1-bromoethyl)-, with its potential for both substitution/elimination at the side chain and ring manipulation, makes it a candidate for developing novel, divergent synthetic strategies. nih.gov
Bioinspired Synthetic Routes and Investigations into Biosynthetic Cyclopropanation Mechanisms
Nature provides a blueprint for the synthesis of complex molecules, and many natural products feature cyclopropane rings. rsc.orgresearchgate.net Studying the enzymatic machinery responsible for cyclopropanation in nature offers inspiration for developing new synthetic methods. researchgate.net Biosynthesis can involve various mechanisms, including cation-mediated cyclization, which represents a different retrosynthetic approach compared to traditional methods involving carbenes or intramolecular substitution. researchgate.net
Bioinspired total synthesis often leverages these natural pathways. For example, the synthesis of cucurbalsaminones B and C involved a bioinspired epoxide ring-opening/rearrangement cascade. rsc.org While direct biosynthetic routes to haloalkylcyclopropanes are not prominent, understanding the fundamental principles of enzymatic cyclopropane formation can guide the development of novel, efficient, and stereoselective chemical syntheses for compounds like Cyclopropane, (1-bromoethyl)-.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing (1-bromoethyl)cyclopropane derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of brominated cyclopropanes typically involves radical bromination of preformed cyclopropane precursors. For example, 2-bromo-1,1-dimethylcyclopropane is synthesized via bromine (Br₂) in CCl₄ under controlled conditions, proceeding via a free-radical mechanism . Optimization requires precise temperature control (0–25°C) to minimize side reactions like ring-opening. Alternative methods include cyclopropanation of alkenes using dibromocarbene precursors, though steric hindrance from substituents (e.g., methyl groups) may reduce efficiency .
Q. How does the cyclopropane ring’s strain influence the reactivity of (1-bromoethyl)cyclopropane in elimination reactions?
- Methodological Answer : The 60° bond angles in cyclopropane create significant ring strain, enhancing susceptibility to elimination. Treatment of (1-bromoethyl)cyclopropane with strong bases (e.g., KOtBu) induces dehydrohalogenation to form cyclopropene derivatives. The reaction pathway is monitored via GC-MS or NMR to track intermediates, with regioselectivity influenced by substituent positioning and steric effects .
Q. What analytical techniques are critical for characterizing brominated cyclopropane derivatives?
- Methodological Answer : Key techniques include:
- NMR : ¹H/¹³C NMR identifies ring strain effects (e.g., deshielded protons at δ 1.5–2.5 ppm) and bromine coupling patterns.
- MS : High-resolution MS confirms molecular ions (e.g., C₅H₉Br⁺ at m/z 149.03) and fragmentation pathways .
- X-ray crystallography : Resolves stereochemistry and bond lengths, critical for validating computational models .
Advanced Research Questions
Q. How can computational modeling address discrepancies in cyclopropane force field parameters for molecular dynamics studies?
- Methodological Answer : The OPLS-AA force field often underestimates cyclopropane’s conformational energy due to inadequate bond-angle terms. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods refine parameters (e.g., angle bending at 60°) to better match experimental data (e.g., heat of formation: 53.3 kJ/mol ). Validation involves comparing simulated ring-opening energetics with kinetic studies from GaCl₃-catalyzed insertion reactions .
Q. What strategies resolve contradictions in cyclopropane’s metabolic effects observed across in vitro and in vivo studies?
- Methodological Answer : Early studies reported minimal cardiac arrhythmias in cyclopropane-anesthetized humans, but later work identified dose-dependent ventricular arrhythmias at >20% concentrations. Discrepancies arise from interspecies variability (e.g., canine vs. human models) and anesthesia protocols. Modern approaches use metabolomics (e.g., LC-MS) to track lactate/glucose fluctuations in cerebral metabolism, reconciling data via dose-response curves and controlled normocarbia conditions .
Q. How are brominated cyclopropanes utilized as intermediates in natural product synthesis?
- Methodological Answer : (1-Bromoethyl)cyclopropane derivatives serve as electrophilic partners in cross-coupling reactions. For example, iron-catalyzed coupling with alkenyl Grignard reagents generates 1,4-dienes for terpene synthesis. Ring-opening via nucleophilic attack (e.g., by amines or alcohols) yields functionalized intermediates for belactosin analogues, with regiochemistry controlled by substituent electronic effects .
Q. What role do cyclopropane derivatives play in designing conformationally restricted peptides?
- Methodological Answer : Cyclopropane δ-amino acids enforce helical secondary structures in peptides by restricting backbone torsion angles (φ/ψ ≈ -60°/-30°). NMR and X-ray crystallography validate predicted conformations, enabling rational design of foldamers with enhanced protease resistance. Applications include antimicrobial peptides and enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
